Nandrolone Sodium Sulfate: Chemical Architecture, Pharmacokinetics, and Analytical Profiling
Nandrolone Sodium Sulfate: Chemical Architecture, Pharmacokinetics, and Analytical Profiling
Executive Summary
Nandrolone sodium sulfate is a highly water-soluble, synthetic anabolic-androgenic steroid (AAS) prodrug derived from nandrolone (19-nortestosterone)[1]. While most nandrolone esters (such as nandrolone decanoate) utilize long-chain fatty acids to create lipophilic depots for deep intramuscular injection, the sodium sulfate salt was specifically engineered to maximize aqueous solubility[2][3]. This distinct physicochemical property historically allowed it to be formulated as an ophthalmic medication (eye drops) to promote corneal healing without the need for harsh surfactants[2]. Furthermore, because steroid sulfates are major phase II metabolites in mammalian systems, understanding the structural and analytical profile of nandrolone sulfate is critical for modern anti-doping laboratories and pharmacokinetic monitoring[4][5].
Chemical Structure and Physicochemical Properties
The core architecture of nandrolone sodium sulfate is based on the estrane (19-norandrostane) steroid nucleus[3]. It features an α,β -unsaturated ketone (3-oxo- Δ4 system) in the A-ring and lacks the C19 methyl group typical of testosterone. This C19 demethylation reduces its susceptibility to 5α -reductase amplification in androgenic tissues, giving the parent molecule a higher anabolic-to-androgenic ratio[3].
The critical structural modification is the esterification of the 17β -hydroxyl group with a sulfate moiety, which is then neutralized by a sodium cation to form the salt[6][7].
Table 1: Quantitative Chemical and Structural Data
| Parameter | Specification |
| Common Name | Nandrolone sodium sulfate |
| IUPAC Name | Sodium[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] sulfate |
| Molecular Formula | C18H25NaO5S[1][6] |
| Molecular Weight | 376.44 g/mol [1][6] |
| Parent Moiety (Nandrolone) MW | 274.40 g/mol [8] |
| Hydrogen Sulfate Form MW | 354.46 g/mol [7] |
| Stereochemistry | 6 Defined Stereocenters (Absolute)[1][6] |
| SMILES | C[C@@]12CC[C@]3([H])[C@@]4([H])CCC(=O)C=C4CC[C@@]3([H])[C@]2([H])CC[C@@H]1OS(=O)(=O)[O-].[Na+][6] |
Pharmacological Rationale and Mechanism of Action
The causality behind selecting a sulfate ester over a traditional fatty acid ester lies in the intended route of administration. Fatty acid esters create hydrophobic depots for sustained release over weeks. In contrast, the sulfate group imparts a strong negative charge at physiological pH, drastically lowering the partition coefficient (LogP)[2]. This enables formulation into stable, aqueous ophthalmic solutions.
Upon administration, nandrolone sodium sulfate acts as a prodrug. It undergoes rapid enzymatic hydrolysis by endogenous sulfatases, cleaving the ester bond to liberate the active 17β -hydroxy steroid[5]. Free nandrolone then diffuses across cell membranes to bind the cytosolic Androgen Receptor (AR) with high affinity, initiating nuclear translocation and gene transcription[3].
Figure 1: Metabolic activation and AR signaling pathway of nandrolone sodium sulfate.
Analytical Methodologies: LC-MS/MS Profiling of Steroid Sulfates
Historically, the detection of steroid sulfates required tedious sample preparation, including solvolysis or enzymatic cleavage using β -glucuronidase/arylsulfatase mixtures, followed by GC-MS analysis[4][5]. However, chemical hydrolysis can lead to artifact formation, and enzymatic cleavage of sulfates is notoriously incomplete compared to glucuronides[5].
To ensure a self-validating and highly accurate system, modern doping control and pharmacokinetic studies utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct detection of intact phase II sulfate metabolites[4].
Step-by-Step LC-MS/MS Protocol for Intact Nandrolone Sulfate
Rationale: This protocol leverages the inherent anionic nature of the sulfate group, utilizing negative electrospray ionization (ESI-) to achieve high sensitivity without prior deconjugation, as detailed in [4].
Step 1: Sample Preparation (Protein Precipitation & Spiking)
-
Aliquot 1.0 mL of biological matrix (urine or plasma) into a microcentrifuge tube.
-
Add 0.5 mL of 100 mM phosphate buffer (pH 7.4) to stabilize the matrix[4].
-
Spike with an isotopically labeled internal standard (e.g., epiandrosterone- 18O3 -sulfate or D3 -nandrolone sulfate) to a final concentration of 10 ng/mL[4][5].
-
Causality: The heavy isotope acts as a self-validating control, correcting for matrix effects, extraction losses, and ion suppression during ESI.
-
-
Centrifuge at 10,000 x g for 10 minutes to pellet cellular debris and precipitated proteins. Extract the supernatant.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Utilize a polar end-capped C18 column (e.g., 2.1 × 100 mm, 2.6 µm) maintained at 40°C[4].
-
Causality: End-capping prevents secondary interactions between the highly polar sulfate group and residual silanols on the stationary phase, ensuring sharp, symmetrical peak shapes.
-
-
Mobile Phase A: 5 mM to 20 mM ammonium formate in LC-MS grade water[4][9].
-
Mobile Phase B: 5 mM to 20 mM ammonium formate in acetonitrile/water (90:10, v/v)[4].
-
Causality: Ammonium formate is a volatile buffer that maintains a stable pH, optimizing the ionization of the sulfate group while preventing the salt buildup that occurs with non-volatile buffers in the MS source[4].
-
-
Gradient: Run a linear gradient from 20% B to 100% B over 15 minutes at a flow rate of 0.4 mL/min[4].
Step 3: Mass Spectrometry Detection (ESI- MS/MS)
-
Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode[9].
-
Set the capillary voltage to 2.50 kV and the desolvation temperature to 350°C - 400°C[4][9].
-
Monitor the specific mass-to-charge (m/z) transition for the nandrolone sulfate anion. The intact precursor ion is observed at m/z 353.2 [M−Na]− or [M−H]− depending on the exact salt dissociation[6][9].
-
Validation: Quantitation is validated by calculating the peak area ratio of m/z 353.2 against the specific transition of the deuterated internal standard[5].
References
-
NCATS Inxight Drugs: NANDROLONE SODIUM SULFATE. Source: National Center for Advancing Translational Sciences (NCATS). URL:[Link]
-
Nandrolone sulfate. Source: Wikipedia. URL:[Link]
-
NANDROLONE SODIUM SULFATE - precisionFDA. Source: U.S. Food and Drug Administration (FDA). URL:[Link]
-
Nandrolone hydrogen sulfate | CID 3085201. Source: PubChem Database. URL:[Link]
-
Nandrolone | CID 9904. Source: PubChem Database. URL:[Link]
-
Nandrolone. Source: Wikipedia. URL:[Link]
-
Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Source: PubMed Central (PMC) - NIH. URL:[Link]
-
CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS (Epi-nandrolone sulfate). Source: Australian Government Department of Industry, Science and Resources. URL: [Link]
-
Evaluation of Deconjugation Approaches for the Analysis of Phase II Metabolites in Equine Urine. Source: eScholarship (University of California). URL:[Link]
Sources
- 1. NANDROLONE SODIUM SULFATE [drugs.ncats.io]
- 2. Nandrolone sulfate - Wikipedia [en.wikipedia.org]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. GSRS [precision.fda.gov]
- 7. Nandrolone hydrogen sulfate | C18H26O5S | CID 3085201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. industry.gov.au [industry.gov.au]
